molecular formula C4H9Cl2N5O B1418114 2,4,5-Triamino-6-pyrimidinol dihydrochloride CAS No. 51324-37-9

2,4,5-Triamino-6-pyrimidinol dihydrochloride

Cat. No.: B1418114
CAS No.: 51324-37-9
M. Wt: 214.05 g/mol
InChI Key: RGALMPOBPCWQJV-UHFFFAOYSA-N
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Description

2,4,5-Triamino-6-pyrimidinol dihydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its role in the preparation of guanines and other purine derivatives, which have antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triamino-6-pyrimidinol dihydrochloride typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with appropriate reagents under controlled conditions. The reaction is carried out in an aqueous base, and the product is isolated as a solid .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triamino-6-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various purine derivatives and modified pyrimidines, which have applications in medicinal chemistry and antiviral research .

Scientific Research Applications

2,4,5-Triamino-6-pyrimidinol dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,4,5-Triamino-6-pyrimidinol dihydrochloride involves its interaction with nucleic acids and enzymes. It acts as a precursor for the synthesis of guanines and other purine derivatives, which can inhibit viral replication by interfering with the viral DNA or RNA synthesis pathways .

Comparison with Similar Compounds

  • 2,5,6-Triaminopyrimidin-4-ol sulphate
  • 2,4-Diamino-6-hydroxypyrimidine
  • 2-Amino-4-hydroxy-1H-pteridine

Comparison: 2,4,5-Triamino-6-pyrimidinol dihydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form purine derivatives with antiviral properties. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALMPOBPCWQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424049
Record name 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51324-37-9
Record name 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 2
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 3
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 4
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 5
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 6
2,4,5-Triamino-6-pyrimidinol dihydrochloride

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